molecular formula C7H13N3O2 B14944261 Piperidine-1,3-dicarboxamide

Piperidine-1,3-dicarboxamide

Cat. No.: B14944261
M. Wt: 171.20 g/mol
InChI Key: QHSCXGMDNOKEGD-UHFFFAOYSA-N
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Description

Piperidine-1,3-dicarboxamide is a bicyclic compound featuring a six-membered piperidine ring substituted with two carboxamide groups at positions 1 and 2. This scaffold is highly versatile, enabling structural modifications that enhance binding to biological targets such as enzymes, receptors, and viral proteases. Its derivatives are explored for therapeutic applications, including antiviral, anticancer, and central nervous system (CNS)-targeting agents .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

piperidine-1,3-dicarboxamide

InChI

InChI=1S/C7H13N3O2/c8-6(11)5-2-1-3-10(4-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12)

InChI Key

QHSCXGMDNOKEGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine with phosgene followed by the addition of ammonia can yield this compound. Another method involves the use of piperidine-1,3-dicarboxylic acid as a starting material, which is then converted to the dicarboxamide through amidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-1,3-dicarboxylic acid, while reduction could produce piperidine-1,3-diamine .

Scientific Research Applications

Piperidine-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Piperidine-1,3-dicarboxamide Derivatives

Key derivatives and their properties:

Compound Name & ID Substituents/R-Groups Molecular Weight (g/mol) Biological Activity/IC50 (nM) Reference
ZINC40467580 (3R)-3-N-methyl-3-N-[(4-oxo-3H-quinazolin-2-yl)methyl] 413.4 PARP inhibitor (binding energy comparable to talazoparib)
(3S)-N~1~-(2-fluorophenyl) derivative 2-fluorophenyl at N1, dimethyl sulfoxide 455.4 Coxsackievirus A16 2A protease inhibitor (crystallized in PDB 7HVV)
1-N-[2,3-Bis(4-methylphenyl)quinoxalin-6-yl]-3-N,3-N-diethyl Quinoxaline-linked, diethyl substituents 683.01 Dual specificity phosphatase 22 inhibitor (IC50 = 40,000)
N1,N3-bis[2-(piperidin-1-yl)ethyl]-5-[2-(piperidin-1-ylmethyl)phenyl] Extended piperidine/morpholine chains ~750 (estimated) Modulator of amyloid protein precursor metabolism

Structural Insights :

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorophenyl in ) enhance target binding via hydrophobic interactions, while bulky groups (e.g., quinoxaline in ) reduce potency due to steric hindrance.
  • Ring Flexibility : The piperidine ring’s conformational adaptability allows optimal alignment with enzyme active sites, as seen in Coxsackievirus protease inhibition .

Comparison with Cyclohexane-1,3-dicarboxamides

Cyclohexane-1,3-dicarboxamide derivatives (e.g., oxocyclohexane-1,3-dicarboxamides) exhibit a fully saturated six-membered ring but lack the piperidine nitrogen. This results in:

  • Reduced Hydrogen-Bonding Capacity : Absence of the piperidine nitrogen limits interactions with polar residues in enzymatic targets .
  • Increased Rigidity : The chair conformation of cyclohexane restricts binding to flexible active sites, reducing bioavailability compared to piperidine analogs .

Comparison with Benzene-1,3-dicarboxamides

Benzene-1,3-dicarboxamides (e.g., BACE1 inhibitors) feature an aromatic core, leading to:

  • Planar Geometry : Facilitates π-π stacking with aromatic residues in proteases like BACE1 but lacks the piperidine’s hydrogen-bonding nitrogen .
  • Lower Solubility : The hydrophobic benzene ring reduces aqueous solubility, whereas piperidine derivatives benefit from the ring’s partial basicity .

Comparison with Azetidinone-Containing Dicarboxamides

Azetidinone (β-lactam) derivatives (e.g., pyrazine-2,3-dicarboxamides with azetidinone rings) differ in:

  • Ring Strain: The four-membered azetidinone introduces strain, enhancing reactivity but reducing metabolic stability compared to piperidine’s strain-free ring .
  • Antimicrobial Specificity: Azetidinones are more effective against bacterial targets (e.g., tuberculosis), while piperidine analogs show broader antiviral applications .

Comparison with Piperidine-1-carboxamides

Simpler piperidine-1-carboxamides (e.g., 3-Piperidinecarboxamide) lack the 3-carboxamide group, resulting in:

  • Reduced Binding Affinity : Fewer hydrogen-bonding groups diminish interactions with targets like dual specificity phosphatases .
  • Shorter Metabolic Half-Life: Mono-carboxamide derivatives are more prone to enzymatic degradation .

Key Research Findings

  • Antiviral Activity : this compound derivatives inhibit Coxsackievirus A16 2A protease with IC50 values in the micromolar range, outperforming cyclohexane analogs .
  • Enzyme Inhibition : Substituent optimization (e.g., fluorophenyl groups) enhances inhibitory potency against PARP and dual specificity phosphatases by >50% compared to unsubstituted derivatives .
  • Structural Advantages : The piperidine ring’s nitrogen enables salt bridge formation in crystal structures (e.g., PDB 7HVV), a feature absent in benzene or cyclohexane analogs .

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